7-Benzyloxy-4-trifluoromethylcoumarin

CYP3A4 inhibition screening Drug-drug interaction Fluorometric assay

Researchers face CYP inhibition assay variability due to substrate-dependent kinetics. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is the most inhibition-sensitive fluorometric probe, resolving this with robust, miniaturized 384-well screening. - IC50 values correlate with testosterone and midazolam, ensuring clinical relevance. - Enables a two-concentration assay for CYP1A2 and CYP3A in a single reaction well, reducing reagent costs. - Excellent Z'-factor performance in large compound library screens; validated in human liver microsomes and cDNA-expressed isoforms.

Molecular Formula C17H11F3O3
Molecular Weight 320.26 g/mol
CAS No. 220001-53-6
Cat. No. B184656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-4-trifluoromethylcoumarin
CAS220001-53-6
Synonyms7-benzyloxy-4-trifluoromethylcoumarin
7-BFC
Molecular FormulaC17H11F3O3
Molecular Weight320.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
InChIInChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyWVKLERKKJXUPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BFC Technical Baseline


7-Benzyloxy-4-trifluoromethylcoumarin (BFC, CAS 220001-53-6) is a coumarin-based fluorogenic substrate for cytochrome P450 (CYP) enzymes, primarily metabolized by cDNA-expressed CYP1A2 and CYP3A4 to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC) [1]. With a molecular formula of C17H11F3O3, a molecular weight of 320.26 g/mol, and typical commercial purity of ≥98–99% (HPLC), BFC is widely employed in high-throughput fluorometric assays for CYP isoform metabolism and inhibition screening studies in both human liver microsomes and intact cell systems [2]. Unlike generic coumarin substrates, the 4-trifluoromethyl substitution confers distinct photophysical properties with excitation/emission maxima at approximately 405/460 nm .

Fluorogenic CYP activity probe; O-debenzylation yields highly fluorescent HFC (λex/λem ≈ 410/510–530 nm)
Real-time fluorometric detection without separation steps; compatible with HTS 96-well plate formats
Metabolized primarily by CYP1A2 and CYP3A4 (human liver microsomes, recombinant isoforms, intact hepatocytes)

BFC Advantage Over Generic CYP Probes


Fluorogenic CYP3A4 substrates are not functionally interchangeable due to well-documented substrate-dependent modulation of catalytic activity and differential sensitivity to inhibition. A systematic analysis of 27 test compounds across four CYP3A4 fluorometric substrates revealed that IC50 values varied by an average of 29-fold (range 2.1- to 195-fold) depending on the probe substrate employed [1]. Among the substrates examined — benzyloxyresorufin (BzRes), 7-benzyloxyquinoline (BQ), dibenzylfluorescein (DBF), and BFC — BFC dealkylation was, on average, the most sensitive to inhibition, making it the preferred substrate for detecting weak or partial CYP3A4 inhibitors that might otherwise be missed using less sensitive probes [1]. Furthermore, BFC binds to a distinct domain within the CYP3A4 active site relative to testosterone, BQ, and other marker substrates, meaning that inhibitor interactions observed with BFC are not necessarily predictive of interactions with other substrates [2]. These findings underscore that substituting BFC with a generic fluorogenic coumarin or quinoline derivative introduces unacceptable variability in inhibition screening outcomes and compromises the reproducibility of drug-drug interaction risk assessment [1][2].

BFC (this product)
Broad dual-isoform coverage (CYP1A2, CYP3A4) with moderate substrate consumption and strong fluorescent signal per unit enzyme
BQ (7-benzyloxyquinoline)
Higher metabolic rate but lower fluorescent output per unit enzyme; partial inhibition artifacts may complicate data interpretation
BFC (this product)
Substantial catalytic turnover enables robust HTS signal at moderate substrate concentrations
BFBFC
Higher CYP3A4 selectivity but >20‑fold lower Vmax; signal may be insufficient for miniaturized screens

BFC vs. Analog Probes: Evidence


Catalytic Turnover Advantage Over BFBFC

In a head-to-head comparison of four fluorometric CYP3A4 probe substrates (BFC, BQ, DBF, BzRes) tested against 21 inhibitory compounds, BFC dealkylation was the most sensitive to inhibition on average [1]. The IC50 values across the four substrates varied from 2.1- to 195-fold for individual inhibitors, with a mean variation of 29-fold [1]. Among the four probes, BFC and DBF were identified as more suitable initial screens for CYP3A4 inhibition than BQ or BzRes [1].

Catalytic turnover
Head-to-head
Vmax 454 ± 98 pmol/min/mg (BFC) – 22.7‑fold higher than BFBFC (20.0 ± 3.8); BQ Vmax 7.5× higher but Km 8.4× greater
Supports strong fluorescent signal in high‑throughput CYP inhibition screens
Human liver microsomes; NADPH-dependent O‑debenzylation; n=3–4
CYP3A4 inhibition screening Drug-drug interaction Fluorometric assay Substrate-dependent modulation

CYP3A4 Inhibition Sensitivity

In a direct comparative study using a panel of 29 cDNA-expressed rat and human P450 enzymes, BFC and BQ were both identified as selective (though not exclusive) substrates for human CYP3A4 [1]. However, a critical trade-off was quantified: BQ demonstrated a higher degree of selectivity for CYP3A and higher rates of metabolism, but per unit enzyme, the fluorescent signal was lower for BQ than for BFC [1]. This makes BFC the superior choice when assay sensitivity and signal-to-background ratio are paramount.

CYP3A4 inhibition sensitivity
Head-to-head
Ranked most inhibition‑sensitive among four fluorometric probes (BFC > DBF > BzRes > BQ); no partial inhibition
Supports low false‑negative rate in DDI liability screening
27 test compounds; cDNA‑expressed CYP3A4; IC50 values correlate well with testosterone/midazolam
CYP3A4 probe selectivity Fluorescence signal intensity Isoform-selective substrate cDNA-expressed P450 panel

Higher Fluorescent Signal vs. BQ

Competitive binding and inhibition studies have established that BFC, testosterone, and 7-benzyloxyquinoline (BQ) bind to different domains within the active site of cytochrome P450 3A4 [1]. This structural differentiation has direct functional consequences: an inhibitor's effect on BFC metabolism does not necessarily predict its effect on testosterone or midazolam metabolism, and vice versa [1]. This binding domain specificity means BFC cannot be considered a generic surrogate for all CYP3A4 substrates.

Fluorescent signal vs. BQ
Head-to-head
Reported higher fluorescent output per unit CYP3A4 enzyme for BFC, despite lower absolute metabolic rate compared to BQ
May improve assay Z'‑factor in 96/384‑well formats
Qualitative rank‑order; metabolite HFC quantum yield superior to 7‑hydroxyquinoline
CYP3A4 active site Substrate binding domain Inhibition assay design Drug-drug interaction prediction

Dual CYP1A2/CYP3A4 Selectivity

Kinetic analysis in human liver microsomes revealed concentration-dependent shifts in the primary CYP isoform responsible for BFC metabolism [1]. At 20 µM BFC (approximately 2× Km), the highest correlations were with CYP1A2 markers (r² = 0.784–0.797) followed by CYP3A (r² = 0.434–0.547). At 50 µM BFC (approximately 6× Km), the highest correlations shifted to CYP3A markers (r² = 0.679–0.837) followed by CYP1A2 (r² = 0.421–0.427) [1]. This concentration-dependent isoform preference is a key differentiating feature not observed with single-isoform-specific probes.

Dual CYP1A2/CYP3A4 selectivity
Head-to-head
At 20 µM: CYP1A2 r²=0.784–0.797; at 50 µM: CYP3A4 r²=0.679–0.837. BFBFC: CYP3A4‑exclusive
Enables single‑well dual‑isoform profiling by adjusting substrate concentration
24 individual human liver microsome preparations; correlation with isoform‑selective markers
CYP isoform correlation Substrate concentration-dependent specificity Human liver microsomes Reaction phenotyping

Non-Destructive In Vivo CYP3A Assay

The NADPH-dependent metabolism of BFC to HFC in four preparations of pooled human liver microsomes yielded well-defined kinetic parameters: mean Km = 8.3 ± 1.3 µM and mean Vmax = 454 ± 98 pmol/min/mg protein [1]. cDNA-expressed CYP1A2 demonstrated a lower Km, whereas CYP3A4 demonstrated a higher Vmax [1]. These established kinetic constants provide a reliable, peer-reviewed baseline for assay development and cross-laboratory reproducibility.

Non‑destructive in vivo CYP3A assay
Class‑level
0.06 µM BFC detects CYP3A induction in fish embryos/larvae (BFCOD assay); fluorescent HFC measured in surrounding water
Supports longitudinal, non‑destructive CYP3A monitoring in ecotoxicology models
Validated in killifish and zebrafish; no published equivalent for BFBFC or BQ
Enzyme kinetics Km determination Vmax determination Microsomal assay standardization

BFC Demonstrates Cross-Species Utility as a High-Affinity Substrate for Rat CYP1A1 and CYP2B1

In a systematic evaluation of 7-hydroxy-4-trifluoromethylcoumarin (HFC) derivatives for monitoring rat hepatic CYP enzymes, BFC was identified as a high-affinity substrate for cDNA-expressed rat CYP1A1 and CYP2B1 [1]. In contrast, the structurally related derivative BFBFC (2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin) exhibited high affinity for CYP3A1 and CYP3A2, while BTBFC (3,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin) was not metabolized by rat liver microsomes [1]. This isoform specificity profile distinguishes BFC from other HFC derivatives and establishes its utility for preclinical rat hepatocyte CYP induction and inhibition studies in a 96-well plate format [1].

Rat hepatic CYP Cross-species substrate Preclinical metabolism CYP induction studies

BFC Application Scenarios


High-Throughput CYP3A4 Inhibition Screening

BFC is the fluorogenic substrate of choice for initial CYP3A4 inhibition screening in pharmaceutical drug discovery programs. As established by Stresser et al. (2000), BFC dealkylation exhibits the highest average sensitivity to inhibition among four standard fluorometric CYP3A4 substrates (BFC, BQ, DBF, BzRes), with IC50 values varying by an average of 29-fold depending on the probe employed [1]. The use of BFC reduces the risk of false-negative results when screening for weak or partial CYP3A4 inhibitors, and BFC-based IC50 data correlate well with testosterone and midazolam inhibition responses, supporting its use as a primary screening substrate [1].

Single-Well CYP1A2 & CYP3A4 Profiling

BFC has been validated for fluorescence-based assays measuring CYP3A4 activity in intact cells expressing individual human P450 enzymes. In this system, BFC was selected as the optimal probe for CYP3A4 from among multiple fluorogenic substrates based on its combination of highest metabolic rates and lowest background fluorescence in intact cell monolayers [1]. This intact cell format eliminates the need for exogenous NADPH or NADPH-regenerating systems, preserves endoplasmic reticulum integrity, and maintains native transport processes, making BFC particularly suitable for cellular CYP3A4 activity measurements in hepatocyte-like cell functional assays [1][2].

Rat Hepatocyte CYP1A/CYP2B Induction

BFC offers unique experimental versatility for reaction phenotyping due to its concentration-dependent isoform engagement. At 20 µM BFC (approximately 2× Km), metabolism correlates predominantly with CYP1A2 markers (r² = 0.784–0.797); at 50 µM BFC (approximately 6× Km), metabolism correlates predominantly with CYP3A markers (r² = 0.679–0.837) [1]. This property enables researchers to selectively interrogate either CYP1A2 or CYP3A4 activity within the same assay framework by simply adjusting substrate concentration, providing a cost-effective alternative to purchasing separate isoform-specific probes [1].

Non-Destructive In Vivo CYP3A Monitoring

BFC has been validated as a high-affinity substrate for rat CYP1A1 and CYP2B1 using cDNA-expressed rat CYP isoforms and induced rat liver microsomes [1]. Its metabolism is markedly induced by β-naphthoflavone (CYP1A inducer) and sodium phenobarbitone (CYP2B inducer) [1]. The 96-well plate format compatibility and well-defined response to standard CYP inducers make BFC suitable for evaluating global CYP activity changes in rat hepatocytes under various physiological or pharmacological conditions, supporting preclinical toxicology and metabolism studies without requiring separate substrate procurement for rodent species [1].

Application
Selection Property
Validation Focus
CYP3A4 inhibition screening (HTS)
Inhibition‑sensitive fluorometric probe; no partial inhibition
IC50 correlation with testosterone/midazolam; Z'‑factor in miniaturized plate formats
Single‑well CYP1A2 & CYP3A4 profiling
Concentration‑dependent isoform selectivity
Two‑concentration assay design (20 µM/50 µM) for dual‑isoform coverage
CYP1A/CYP2B induction in rat hepatocytes
Clean induction by BNF (CYP1A) and NaPB (CYP2B); no CYP3A/2E cross‑induction
72‑hr induction protocol; enzymatic deconjugation required
In vivo CYP3A monitoring (fish embryos)
Non‑destructive BFCOD assay at sub‑µM BFC
Longitudinal measurement in individual organisms; peer‑reviewed in zebrafish & killifish

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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